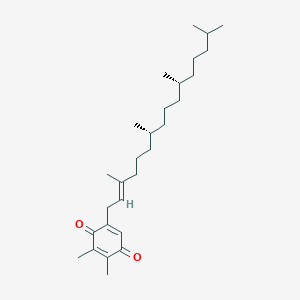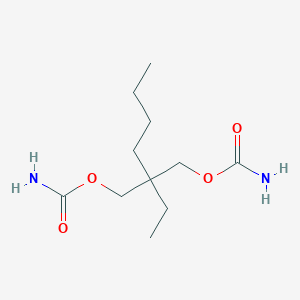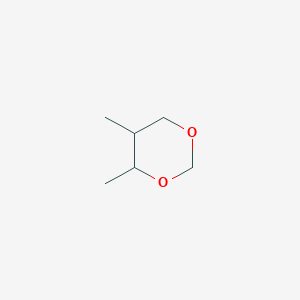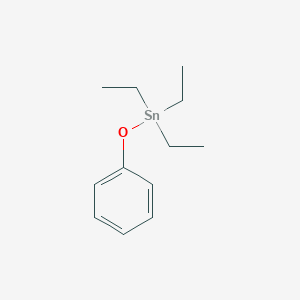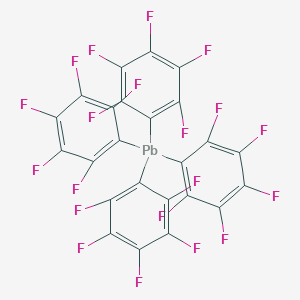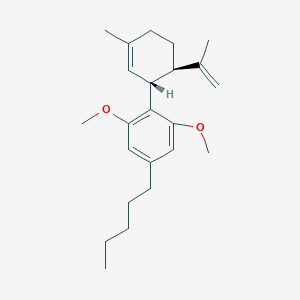
Cannabidiol dimethyl ether
Descripción general
Descripción
El éter dimetilico de cannabidiol, también conocido como 1,3-dimetoxi-2-[(1R,6R)-3-metil-6-prop-1-en-2-ilciclohex-2-en-1-il]-5-pentilbenceno, es un componente traza del cannabis. También se puede sintetizar artificialmente. Este compuesto es un inhibidor potente y selectivo de la enzima 15-lipooxigenasa, que juega un papel en la oxigenación del ácido linoleico, un proceso involucrado en el desarrollo de la aterosclerosis .
Aplicaciones Científicas De Investigación
El éter dimetilico de cannabidiol tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El éter dimetilico de cannabidiol ejerce sus efectos principalmente inhibiendo la enzima 15-lipooxigenasa. Esta inhibición evita la oxigenación del ácido linoleico, lo que reduce la formación de compuestos proinflamatorios y proaterogénicos . Además, puede interactuar con varios receptores y vías, incluidos los canales del receptor potencial transitorio de vanilloide 1 (TRPV1), el receptor acoplado a proteína G 55 (GPR55) y el receptor activado por proliferador de peroxisomas gamma (PPARγ) .
Compuestos Similares:
Cannabidiol: Un compuesto no psicoactivo que se encuentra en el cannabis con varias propiedades terapéuticas.
Éter Monometilico de Cannabidiol: Un derivado del cannabidiol con un solo grupo metoxi.
Éter Monometilico de Cannabigerol: Otro derivado con una estructura similar pero diferentes propiedades farmacológicas.
Unicidad: El éter dimetilico de cannabidiol es único debido a sus dos grupos metoxi, que aumentan su potencia y selectividad como inhibidor de la 15-lipooxigenasa. Esta característica estructural lo distingue de otros cannabinoides y contribuye a sus actividades biológicas específicas .
Direcciones Futuras
The therapeutic potential of cannabinoids, including CBDD, is a growing field of research. There is evidence that cannabinoids may be effective in treating several human disorders, like anxiety, chronic pain, psychiatric pathologies, cardiovascular diseases, and even cancer . Future research will likely continue to explore the therapeutic potential of CBDD and other cannabinoids.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El éter dimetilico de cannabidiol se puede sintetizar a través de varios métodos. Un enfoque común implica la formilación del éter dimetilico de olivetol, seguida de una reacción de Horner-Wadsworth-Emmons, reducción DIBAL y formación de carbonato . Otro método implica convertir el alcohol olivetol en diester de alcohol olivetol, seguido de una reacción de acoplamiento para obtener diester de cannabidiol. El diester se purifica luego y se hidroliza para eliminar los grupos éster, lo que produce cannabidiol .
Métodos de Producción Industrial: La producción industrial del éter dimetilico de cannabidiol generalmente involucra métodos de extracción con solventes. Los solventes orgánicos como etanol, butano, propano, hexano y éter de petróleo se utilizan comúnmente para la extracción de cannabinoides de las plantas de cannabis . Estos métodos aseguran un alto rendimiento y viabilidad para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones: El éter dimetilico de cannabidiol experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Oxidación: Cantidades catalíticas de yodo en DMSO se pueden utilizar para la aromatización oxidativa selectiva.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los reactivos típicos para reacciones de sustitución incluyen halógenos y nucleófilos bajo condiciones apropiadas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir compuestos aromáticos, mientras que las reacciones de reducción generalmente producen alcoholes o alcanos.
Propiedades
IUPAC Name |
1,3-dimethoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-7-8-9-10-18-14-21(24-5)23(22(15-18)25-6)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20H,2,7-12H2,1,3-6H3/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBGHBAVRNATET-VQTJNVASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924752 | |
| Record name | Cannabidiol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242-67-7 | |
| Record name | Cannabidiol dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001242677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabidiol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABIDIOL DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK7IHZ7MIM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using methylmagnesium iodide in the synthesis of Cannabidiol and its derivatives?
A1: Methylmagnesium iodide serves as a crucial reagent for the demethylation of cannabidiol dimethyl ether (CBDD) to yield cannabidiol (CBD). [] This demethylation step is essential as it allows for the synthesis of CBD from its more readily synthesized dimethyl ether precursor. Traditional acidic or basic demethylation methods proved ineffective due to the labile nature of the cannabinoid structure. []
Q2: How does the synthesis of (−)-Cannabidiol and (−)-Cannabidiol dimethyl ether leverage camphor derivatives?
A2: A novel approach utilizes a fragmentation reaction of a specifically substituted 9-bromocamphor derivative to synthesize (−)-Cannabidiol and (−)-Cannabidiol dimethyl ether. [] This method provides an alternative pathway to these compounds and highlights the versatility of camphor as a chiral building block in organic synthesis.
Q3: What insights into Cannabidiol metabolism were gained from studying this compound?
A3: Investigating the metabolism of CBDD in guinea pigs revealed the formation of a specific metabolite, 1S,2R-epoxy-CBDD. [] This finding, confirmed both in vitro using liver microsomes and in vivo, suggests that similar epoxides may be transient intermediates in the metabolism of CBD and cannabidiol monomethyl ether (CBDM). These epoxides are believed to be rapidly converted to elsoin-type metabolites. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



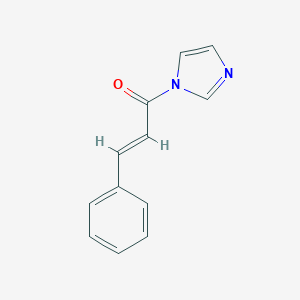



![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
